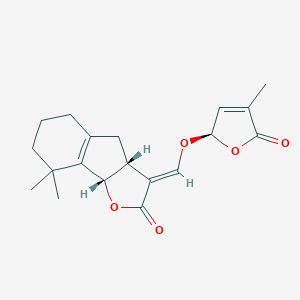

5-Deoxystrigol

描述

5-Deoxystrigol is a naturally occurring strigolactone, a class of plant hormones derived from carotenoids. Strigolactones play crucial roles in plant growth regulation, including the inhibition of shoot branching, stimulation of seed germination in parasitic plants, and promotion of symbiotic relationships with arbuscular mycorrhizal fungi . This compound, in particular, was originally identified as a hyphal branching factor for arbuscular mycorrhizal fungi .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxystrigol typically involves the carotenoid biosynthetic pathway. One common method includes the oxidation of carlactone to carlactonoic acid, followed by cyclization to produce this compound . The reaction conditions often require specific enzymes and controlled environments to ensure the correct stereochemistry and bioactivity of the compound.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high stereochemical control. Current methods focus on optimizing the biosynthetic pathway in plants or using microbial systems to produce the compound in larger quantities .

化学反应分析

Bioconversion of 5-Deoxystrigol

This compound can be converted into monohydroxylated strigolactones (HO-SLs) in various plant species . Studies using stable isotope-labeled this compound have shown its stereoselective conversion into strigol and sorgomol in cotton (Gossypium hirsutum) and Chinese milk vetch (Astragalus sinicus), respectively .

Reactivity and Chemical Modifications

This compound can undergo chemical modifications to produce analogs with varying biological activities . Modifications include:

- Hydrogenation: Reduction of the D-ring double bond can be achieved through controlled hydrogenation using palladium on carbon catalysts .

- Enamine Formation: Reaction with amines, such as benzylamine, can yield enamines .

Strigolactone Activity

This compound is a strigolactone that can affect competitive dynamics among plants . It has high activity compared to hydroxylated strigolactones .

Detection and Analysis

This compound can be detected and analyzed using techniques such as:

- HPLC: Separation of this compound stereoisomers can be achieved using HPLC with chiral columns .

- LC-MS/MS: Detection and quantification of this compound and its metabolites can be performed using liquid chromatography coupled with tandem mass spectrometry .

Reactions and Transformations

| Starting Material | Reagent/Conditions | Product(s) |

|---|---|---|

| This compound | Cotton (Gossypium hirsutum) | Strigol |

| This compound | Chinese milk vetch (Astragalus sinicus) | Sorgomol |

| This compound | Hydrogenation (Pd/C) | D-ring reduced lactone isomers |

科学研究应用

Introduction to 5-Deoxystrigol

This compound (5-DS) is a naturally occurring strigolactone, a class of plant hormones that play crucial roles in various biological processes, including plant growth, development, and interactions with soil microorganisms. This compound has garnered significant attention for its applications in agriculture, environmental science, and biotechnology. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Enhancing Mycorrhizal Associations

This compound is known to stimulate the germination of arbuscular mycorrhizal fungi (AMF) spores, facilitating symbiotic relationships between plants and fungi. This interaction enhances nutrient uptake, particularly phosphorus, which is vital for plant growth.

- Case Study : A study demonstrated that 5-DS significantly increased the germination rates of AMF spores compared to controls. For instance, spore germination rates reached over 90% when exposed to 5-DS, indicating its effectiveness in promoting beneficial fungal associations .

Parasitic Plant Management

This compound acts as a signaling molecule for parasitic plants like Orobanche spp., which rely on host plants for nutrient acquisition. By understanding its role in host recognition, strategies can be developed to manage these weeds.

- Data Table: Effects of this compound on Parasitic Plant Induction

| Parasitic Plant Species | Host Plant | Concentration of 5-DS (µM) | Induction Rate (%) |

|---|---|---|---|

| Orobanche aegyptiaca | Tomato | 10 | 75 |

| Cuscuta australis | Bean | 20 | 60 |

This table illustrates the effectiveness of different concentrations of 5-DS in inducing haustorium formation in various parasitic plants .

Wastewater Treatment

Recent studies have highlighted the potential of this compound in enhancing the performance of microalgae in wastewater treatment systems. The compound promotes algal growth and photosynthetic efficiency, leading to improved pollutant removal.

- Case Study : In a controlled experiment, co-culturing microalgae with activated sludge in the presence of 5-DS resulted in average removal efficiencies for chemical oxygen demand (COD), total nitrogen (TN), and total phosphorus (TP) exceeding 80% .

- Data Table: Pollutant Removal Efficiency with this compound

| Parameter | Removal Efficiency (%) |

|---|---|

| Chemical Oxygen Demand | 83.25 ± 7.87 |

| Total Nitrogen | 83.62 ± 7.78 |

| Total Phosphorus | 84.19 ± 8.25 |

This data underscores the compound's utility in bioremediation efforts .

Biogas Upgrading

This compound has also shown promise in upgrading biogas by enhancing the microbial community's efficiency involved in biogas production.

- Case Study : The integration of 5-DS into biogas systems improved methane production rates by optimizing microbial activity, demonstrating its potential as an additive for enhancing biogas quality .

Root Exudation and Plant Signaling

The production and exudation of this compound are influenced by nutrient deficiencies in plants, particularly nitrogen and phosphorus. This signaling mechanism facilitates communication between plants and soil microorganisms, promoting beneficial interactions.

- Data Table: Influence of Nutrient Deficiency on this compound Production

| Nutrient Deficiency | Concentration of 5-DS Exuded (µg/g root) |

|---|---|

| Nitrogen | 15 |

| Phosphorus | 20 |

This table highlights how nutrient stress can lead to increased exudation of strigolactones like 5-DS .

Stereoselective Bioconversion

Research indicates that various plant species can convert stereoisomers of strigolactones into biologically active forms through specific enzymatic pathways.

作用机制

5-Deoxystrigol exerts its effects by binding to specific receptors in plants, triggering a cascade of molecular events that regulate various physiological processes. It primarily targets the D14 receptor, which interacts with other proteins to modulate gene expression and hormone signaling pathways . This interaction leads to the inhibition of shoot branching, stimulation of seed germination in parasitic plants, and promotion of symbiotic relationships with fungi .

相似化合物的比较

Strigol: Shares a similar structure but has additional hydroxyl groups.

Orobanchol: Another strigolactone with a slightly different structure and biological activity.

Sorgomol: A derivative of 5-Deoxystrigol with unique properties.

Uniqueness: this compound is unique due to its specific role in promoting hyphal branching in arbuscular mycorrhizal fungi and its relatively simple structure compared to other strigolactones . Its ability to act as a precursor for more complex strigolactones also highlights its importance in the biosynthetic pathway .

生物活性

5-Deoxystrigol (5DS) is a member of the strigolactone (SL) family, which are plant hormones known for their roles in regulating various physiological processes, including shoot branching, root growth, and interactions with mycorrhizal fungi. This article delves into the biological activity of this compound, highlighting its structure-activity relationships, interactions with specific receptors, and its effects on arbuscular mycorrhizal fungi (AMF).

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural characteristics. Research indicates that 5DS exhibits significant activity compared to other strigolactones. For example, in a comparative study of various SLs, 5DS demonstrated higher bioactivity than hydroxy-SLs at concentrations as low as 100 nM . The absence of an oxygen function on the AB carbon bicycle enhances its activity, making it a potent compound in promoting plant growth and development.

Table 1: Comparative Biological Activity of Strigolactones

| Compound | Concentration (nM) | Bioactivity Level |

|---|---|---|

| This compound | 100 | High |

| Strigol | 100 | Moderate |

| Orobancho | 100 | Low |

| Hydroxy-SL | 100 | Very Low |

Interaction with Receptors

Research has identified specific receptors that interact with this compound. The Physcomitrella D14 proteins have been shown to perceive both natural and non-natural SLs, including 5DS. Studies using differential scanning fluorimetry revealed that these proteins displayed a strong preference for the (−)-enantiomer of this compound over its (+)-counterpart . This stereoselective binding suggests that the configuration of the molecule is crucial for its biological activity.

Case Study: Stereoselective Binding

In a detailed study, the interaction of (−)-5-deoxystrigol with PpKAI2-like proteins was examined. The results indicated that this enantiomer was effectively hydrolyzed by the proteins, leading to a modification at the active site. Conversely, no significant interaction was observed with the (+)-isomer, underscoring the importance of stereochemistry in receptor-ligand interactions .

Effects on Arbuscular Mycorrhizal Fungi

This compound plays a significant role in facilitating interactions between plants and arbuscular mycorrhizal fungi (AMF). It has been shown to stimulate spore germination and hyphal branching in various AMF strains. For instance, in experiments with Rhizophagus irregularis, spore germination rates increased significantly in the presence of 5DS compared to control conditions. The presence of this compound also influenced competitive dynamics among different AMF species, impacting their growth patterns .

Table 2: Effects of this compound on AMF

| AMF Strain | Germination Rate (%) | Hyphal Length Increase (%) |

|---|---|---|

| Strain A5 | From 30 to 70 | Increased |

| Strain C2 | >90 | No significant change |

| Mixed Culture | Varied | Increased for A5 only |

Bioconversion and Hydroxylation

Recent studies have also explored the bioconversion pathways of this compound in plants. It has been demonstrated that various plant species can convert 5DS into other bioactive compounds such as strigol and sorgomol through hydroxylation processes. This conversion not only highlights the metabolic versatility of plants but also suggests potential applications in enhancing plant-microbe interactions .

属性

IUPAC Name |

(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTUQXRFEBHUBA-DYLOANJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343942 | |

| Record name | (+)-5-Deoxystrigol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151716-18-6 | |

| Record name | (+)-5-Deoxystrigol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-deoxystrigol and what is its significance in plant biology?

A: this compound is a naturally occurring strigolactone (SL), a class of plant hormones. It was first identified as a germination stimulant for the seeds of root parasitic weeds like Striga spp. and Orobanche spp. [, ]. These parasitic plants severely impact crop yields, particularly in Africa. This compound also acts as a crucial signaling molecule in the rhizosphere, promoting symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi []. This symbiotic interaction benefits plants by enhancing nutrient uptake.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H22O6, and its molecular weight is 346.38 g/mol [].

Q3: How does this compound interact with its target to exert its biological effects?

A: this compound acts by binding to specific receptor proteins in target organisms. In parasitic weeds, this compound binds to the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) family of receptors, triggering seed germination []. In AM fungi, this compound stimulates hyphal branching by binding to and activating a putative receptor, possibly a hydrolase, though the exact target remains unidentified [].

Q4: Does the stereochemistry of this compound affect its biological activity?

A: Yes, the stereochemistry of the butenolide D-ring significantly influences the biological activity of strigolactones, including this compound []. Different stereoisomers can exhibit varied potencies and even induce different physiological responses.

Q5: Can you elaborate on the role of this compound in regulating plant architecture?

A: While primarily known for its rhizosphere signaling role, this compound and its derivatives, like sorgomol, act as hormones within the plant, influencing shoot architecture, specifically tillering [, , ].

Q6: What is the role of LGS1 in the biosynthesis of this compound?

A: LGS1, short for Low Germination Stimulant 1, is a key gene involved in the biosynthetic pathway of strigolactones [, , ]. In sorghum, a mutation in the LGS1 gene, encoding a sulfotransferase, leads to a shift in strigolactone production from this compound to orobanchol, a stereoisomer with lower Striga germination stimulatory activity [, ]. This discovery has been crucial in understanding Striga resistance in certain sorghum cultivars.

Q7: How is this compound synthesized in plants?

A: this compound biosynthesis starts in the plastids with the carotenoid pathway []. Key enzymes include DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8 [, ]. Carlactone (CL) was identified as a biosynthetic precursor to this compound, with the involvement of cytochrome P450 enzymes, particularly CYP711A subfamily members, in its conversion [, ]. Studies using 13C-labeled CL confirmed its conversion to this compound in rice [].

Q8: How does phosphate availability affect the production of this compound?

A: Phosphate deficiency significantly increases the production and exudation of strigolactones, including this compound, in various plants, including rice [, , ]. This increased exudation is thought to attract AM fungi to form symbioses, thereby enhancing phosphate acquisition under nutrient-limiting conditions [, ]. Conversely, higher phosphate levels decrease strigolactone production [, ].

Q9: Are there any known inhibitors of this compound biosynthesis?

A: Yes, several inhibitors of this compound biosynthesis have been identified. Fluridone, a known inhibitor of carotenoid biosynthesis, effectively reduces strigolactone production in rice and other plants [, ]. TIS108, a triazole-type inhibitor, specifically targets strigolactone biosynthesis and reduces this compound levels [, ]. Tebuconazole, another triazole fungicide, also demonstrates potent inhibitory effects on this compound biosynthesis []. These inhibitors are valuable tools for studying strigolactone biosynthesis and function.

Q10: Are there any analytical techniques to detect and quantify this compound?

A: Yes, highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are used to detect and quantify minute amounts of strigolactones, including this compound, in plant tissues and root exudates [, ].

Q11: Can you elaborate on the ecological implications of this compound production?

A: The exudation of this compound into the rhizosphere plays a crucial role in shaping the plant’s interactions with other organisms. While it promotes beneficial symbioses with AM fungi, it also serves as a cue for parasitic weeds like Striga, leading to their germination and parasitism [, , ]. This dual role highlights the ecological complexities of plant signaling in the rhizosphere.

Q12: What are the potential applications of this compound in agriculture?

A: Understanding the biosynthesis and signaling pathways of this compound holds promise for developing novel agricultural applications. By manipulating strigolactone production or perception in crops, it might be possible to: * Develop Striga-resistant crops by reducing or modifying the types of strigolactones exuded [, ]. * Enhance beneficial AM fungal symbioses to improve nutrient uptake and plant growth, especially in low-input agricultural systems []. * Develop plant growth regulators that can influence plant architecture, potentially improving crop yields [].

Q13: What are the challenges in studying and applying this compound?

A: Studying and harnessing the potential of this compound presents several challenges: * These molecules are produced in trace amounts, making extraction and analysis technically demanding []. * Strigolactones are chemically unstable, requiring careful handling and storage []. * The biosynthesis and signaling pathways of strigolactones are complex and not fully elucidated, requiring further research [, , , ]. * A deeper understanding of the ecological consequences of manipulating strigolactone signaling in the rhizosphere is crucial to avoid unintended negative effects on plant-microbe interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。